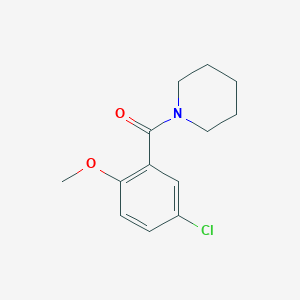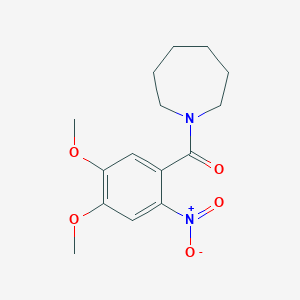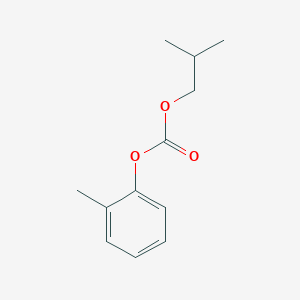
3-nitrobenzyl 3-(propionylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzyl 3-(propionylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a derivative of benzoic acid and has a molecular formula of C18H15N2O5.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 3-(propionylamino)benzoate involves the photoactivation of the nitrobenzyl group, which results in the formation of a covalent bond between the compound and the target protein. This covalent bond allows for the identification and characterization of protein complexes and their interactions.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects. It has been shown to be non-toxic to cells and does not interfere with cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-nitrobenzyl 3-(propionylamino)benzoate is its photoactivatable nature, which allows for the identification and characterization of protein complexes and their interactions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of 3-nitrobenzyl 3-(propionylamino)benzoate. One potential direction is the development of new photoactivatable crosslinkers with improved solubility and reactivity. Another direction is the application of this compound in the study of protein-protein interactions in complex biological systems, such as the human body. Additionally, the use of this compound in the development of new drugs and therapies is an area of ongoing research.
Synthesis Methods
The synthesis of 3-nitrobenzyl 3-(propionylamino)benzoate involves the reaction between 3-nitrobenzyl alcohol and 3-(propionylamino)benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography. This method yields a high purity product with a yield of approximately 70%.
Scientific Research Applications
3-nitrobenzyl 3-(propionylamino)benzoate has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, as it can be used as a photoactivatable crosslinker. This allows for the identification and characterization of protein complexes and their interactions.
properties
IUPAC Name |
(3-nitrophenyl)methyl 3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(20)18-14-7-4-6-13(10-14)17(21)24-11-12-5-3-8-15(9-12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJRMGUARHLASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)

![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)


![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)


![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5695299.png)
